Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-
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Overview
Description
Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- is a complex organic compound primarily used as a dye in the textile industry. It is known for its vibrant color and stability, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- involves multiple stepsThe azo coupling reaction is then carried out with a diethylamino phenyl compound under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves strict control of temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the azo group, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- involves its interaction with molecular targets through its azo and bromine groups. These interactions can lead to changes in the chemical structure of the target molecules, resulting in the desired effects. The compound’s stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]
- Acetamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]
Uniqueness
Compared to similar compounds, Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]- stands out due to its specific functional groups, which confer unique properties such as enhanced stability and specific reactivity. These characteristics make it particularly valuable in applications requiring high-performance dyes .
Properties
CAS No. |
25986-44-1 |
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Molecular Formula |
C19H22BrN5O5S |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-6-methylsulfonyl-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H22BrN5O5S/c1-5-24(6-2)13-7-8-16(17(10-13)21-12(3)26)22-23-19-15(20)9-14(25(27)28)11-18(19)31(4,29)30/h7-11H,5-6H2,1-4H3,(H,21,26) |
InChI Key |
GHZNIHNOUZAYQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])S(=O)(=O)C)NC(=O)C |
Origin of Product |
United States |
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